
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:
Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.
Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.
Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the pyridinyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane
Uniqueness
The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C15H20N4O |
|---|---|
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2 |
InChI-Schlüssel |
FODAZJISDDBUMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


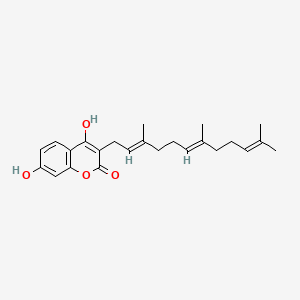
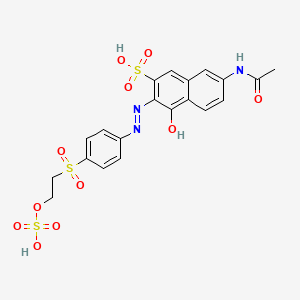


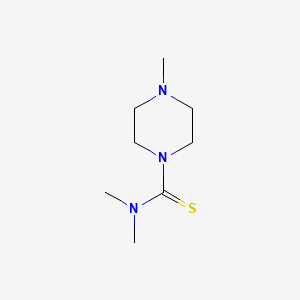

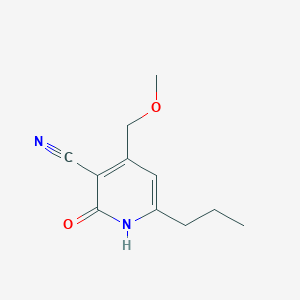
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

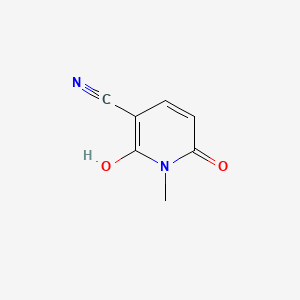
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
